

In-Depth Technical Guide: Solubility of 1,3-Dimethyl-1H-pyrazole-5-carboxamide

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Compound of Interest

Compound Name: 1,3-Dimethyl-1H-pyrazole-5-carboxamide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of **1,3-Dimethyl-1H-pyrazole-5-carboxamide**, a key heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific quantitative solubility data for this compound is not readily available in public literature, this document outlines the foundational principles of pyrazole derivative solubility, presents a framework for its determination, and provides detailed experimental protocols. The guide is intended to equip researchers with the necessary information to effectively work with this compound and to generate reliable solubility data in various solvent systems.

Introduction to 1,3-Dimethyl-1H-pyrazole-5-carboxamide

1,3-Dimethyl-1H-pyrazole-5-carboxamide belongs to the pyrazole class of heterocyclic compounds, which are integral to the development of a wide range of therapeutic agents due to their diverse biological activities. The physicochemical properties of such compounds, particularly their solubility, are critical determinants of their efficacy, bioavailability, and suitability for formulation. Understanding the solubility of **1,3-Dimethyl-1H-pyrazole-5-**

carboxamide in different solvents is therefore a fundamental prerequisite for its application in research and drug development.

Generally, pyrazole derivatives exhibit limited solubility in aqueous solutions and greater solubility in organic solvents. The solubility profile is significantly influenced by the nature and position of substituents on the pyrazole ring. In the case of **1,3-Dimethyl-1H-pyrazole-5-carboxamide**, the presence of the carboxamide group can potentially increase polarity and hydrogen bonding capacity, while the two methyl groups contribute to its lipophilicity.

Physicochemical Properties

A summary of the available physical and chemical properties for **1,3-Dimethyl-1H-pyrazole-5-carboxamide** is provided in the table below.

Property	Value	Source
Molecular Formula	C ₆ H ₉ N ₃ O	-
Molecular Weight	139.16 g/mol	-
Melting Point	164 °C	[1]
Boiling Point (Predicted)	288.7 ± 28.0 °C	[1]
Density (Predicted)	1.28 ± 0.1 g/cm ³	[1]
pKa (Predicted)	15.55 ± 0.50	[1]
Appearance	White to off-white solid	[1]

Solubility Profile

Quantitative solubility data for **1,3-Dimethyl-1H-pyrazole-5-carboxamide** in various solvents is not extensively reported in the available scientific literature. However, based on the general solubility characteristics of pyrazole derivatives, a qualitative solubility profile can be inferred. The following table summarizes the expected solubility in a range of common laboratory solvents. It is strongly recommended that researchers determine the quantitative solubility for their specific application and conditions using the protocols outlined in this guide.

Solvent	Chemical Formula	Type	Expected Solubility	Quantitative Data (g/L)
Water	H ₂ O	Polar Protic	Low	Not Available
Ethanol	C ₂ H ₅ OH	Polar Protic	Soluble	Not Available
Methanol	CH ₃ OH	Polar Protic	Soluble	Not Available
Dimethyl Sulfoxide (DMSO)	(CH ₃) ₂ SO	Polar Aprotic	Highly Soluble	Not Available
Acetone	C ₃ H ₆ O	Polar Aprotic	Soluble	Not Available
Dichloromethane (DCM)	CH ₂ Cl ₂	Nonpolar	Sparingly Soluble	Not Available
Hexane	C ₆ H ₁₄	Nonpolar	Insoluble	Not Available

Experimental Protocol for Solubility Determination

The following section details a robust and widely accepted method for determining the solubility of a solid compound like **1,3-Dimethyl-1H-pyrazole-5-carboxamide**. The shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is considered a gold standard for obtaining thermodynamic solubility.

Principle

An excess amount of the solid compound is equilibrated with a known volume of the solvent of interest at a constant temperature. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved solute in the clear filtrate is quantified using a suitable analytical technique, such as HPLC.

Materials and Equipment

- **1,3-Dimethyl-1H-pyrazole-5-carboxamide** (solid)
- Selected solvents (e.g., water, ethanol, DMSO)

- Analytical balance
- Vials with screw caps (e.g., 2 mL glass vials)
- Thermostatic shaker or incubator
- Syringe filters (e.g., 0.22 μm PTFE or PVDF)
- Syringes
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
- HPLC column suitable for the analyte (e.g., C18 reverse-phase)
- Mobile phase for HPLC

Procedure

- Preparation of Stock Solution for Calibration:
 - Accurately weigh a known amount of **1,3-Dimethyl-1H-pyrazole-5-carboxamide** and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
 - Prepare a series of calibration standards by serial dilution of the stock solution.
- Equilibration (Shake-Flask Method):
 - Add an excess amount of solid **1,3-Dimethyl-1H-pyrazole-5-carboxamide** to a vial containing a known volume (e.g., 1 mL) of the test solvent. Ensure there is undissolved solid present.
 - Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
 - Shake the vials for a sufficient period to reach equilibrium (typically 24-48 hours).

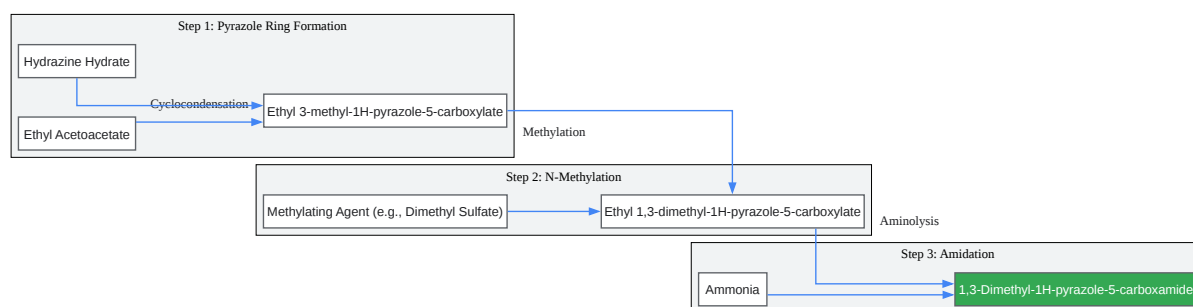
- Sample Preparation for Analysis:
 - After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
 - Carefully withdraw a sample of the supernatant using a syringe.
 - Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved particles.
 - Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.
- HPLC Analysis:
 - Develop a suitable HPLC method to separate and quantify **1,3-Dimethyl-1H-pyrazole-5-carboxamide**.
 - Inject the prepared calibration standards to generate a calibration curve (Peak Area vs. Concentration).
 - Inject the diluted sample solutions.
 - Determine the concentration of the diluted sample from the calibration curve.
- Calculation of Solubility:
 - Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
 - Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

Visualizations

General Synthesis Workflow

The following diagram illustrates a common synthetic pathway for the preparation of **1,3-Dimethyl-1H-pyrazole-5-carboxamide**, starting from readily available precursors. This

workflow is a representation of a typical synthetic route and may be subject to variations and optimizations.



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Caption: General synthetic route for **1,3-Dimethyl-1H-pyrazole-5-carboxamide**.

Safety and Handling

1,3-Dimethyl-1H-pyrazole-5-carboxamide should be handled in a well-ventilated area.^[2] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.^[2] Avoid inhalation of dust and contact with skin and eyes.^[2] In case of contact, rinse the affected area with plenty of water.^[2] Store the compound in a tightly sealed container in a cool, dry place.^[2]

Conclusion

This technical guide has provided a framework for understanding and determining the solubility of **1,3-Dimethyl-1H-pyrazole-5-carboxamide**. While specific quantitative data remains to be broadly published, the provided experimental protocols offer a clear path for researchers to generate this crucial information. The synthesis workflow and safety information further support the effective and safe use of this compound in a laboratory setting. It is anticipated that with the application of these methodologies, a more complete solubility profile for this and other important pyrazole derivatives will be established, aiding in their continued development as valuable therapeutic agents.

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